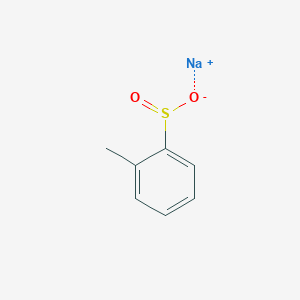
o-Toluenesulfinic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Toluenesulfinic acid, sodium salt: is an organic compound with the chemical formula C7H7NaO2S. It is a white crystalline powder that is soluble in water, alcohol, and other polar solvents. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : o-Toluenesulfinic acid, sodium salt is typically synthesized by the reduction of o-toluenesulfonyl chloride using sodium amalgam, zinc dust in alcohol and water, or sodium sulfite . The reaction conditions often involve moderate temperatures and the use of solvents like alcohol or water to facilitate the reduction process.
Industrial Production Methods: : On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with a base such as sodium hydroxide . The resulting product is then purified through crystallization and filtration to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: : o-Toluenesulfinic acid, sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form o-toluenesulfonic acid.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form o-toluenesulfinic acid.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form various substituted derivatives.
Major Products: : The major products formed from these reactions include o-toluenesulfonic acid, o-toluenesulfinic acid, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
o-Toluenesulfinic acid, sodium salt serves as an important intermediate in the synthesis of various pharmaceuticals. Its sulfinic group can enhance the solubility and bioavailability of drugs.
Case Study: Development of Drug Salts
In a study examining the formation of drug salts, o-toluenesulfinic acid was utilized to improve the solubility of piperine, a natural compound with anti-inflammatory properties. The reaction with o-toluenesulfinic acid resulted in a multicomponent salt that exhibited enhanced solubility and stability compared to its parent compound .
Organic Synthesis
The compound is widely employed as an alkylating agent and non-oxidizing catalyst in organic reactions. It plays a crucial role in the synthesis of various biologically active compounds.
Table 1: Applications in Organic Synthesis
| Application | Description |
|---|---|
| Alkylating Agent | Used to introduce alkyl groups into organic molecules. |
| Non-Oxidizing Catalyst | Facilitates reactions without introducing oxidation states that could alter product formation. |
| Intermediate for Active Compounds | Serves as a precursor for synthesizing drugs and agrochemicals. |
Material Science
In material science, this compound is used in the production of polymers and as an additive in various formulations.
Table 2: Material Science Applications
| Application | Description |
|---|---|
| Polymer Production | Acts as a curing agent for epoxy resins and other polymer systems. |
| Electroplating | Used as a brightening agent in electroplating processes to enhance surface quality. |
| Dyes and Pigments | Functions as a discharge medium for dyes, allowing for controlled color application. |
Mecanismo De Acción
The mechanism by which o-toluenesulfinic acid, sodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but differs in the position of the sulfonic acid group.
Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring.
Uniqueness: : o-Toluenesulfinic acid, sodium salt is unique due to its specific reactivity and solubility properties. It is particularly useful in reactions requiring mild conditions and is less corrosive compared to other sulfonic acids .
Propiedades
Número CAS |
15898-37-0 |
|---|---|
Fórmula molecular |
C7H7NaO2S |
Peso molecular |
178.18405 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















